molecular formula C11H19NO3 B13623947 tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate

tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate

Cat. No.: B13623947
M. Wt: 213.27 g/mol
InChI Key: MDDFPMSSGDRICA-UHFFFAOYSA-N
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Description

tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate: is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tert-butyl carbamate group attached to a 6-oxabicyclo[3.1.0]hexane ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology: Its carbamate group can act as a protecting group for amines in peptide synthesis .

Medicine: In medicine, tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is investigated for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a subject of interest in drug discovery .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

  • tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Comparison: Compared to similar compounds, tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate has a unique 6-oxabicyclo[3.1.0]hexane ring system, which imparts distinct chemical properties. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-11(4)5-7-8(6-11)14-7/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI Key

MDDFPMSSGDRICA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(C1)O2)NC(=O)OC(C)(C)C

Origin of Product

United States

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